tert-Butyl 7-methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate
Description
tert-Butyl 7-methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate is a spirocyclic compound featuring a fused isoquinoline-piperidine core with a tert-butyloxycarbonyl (Boc) protecting group and a methyl substituent at the 7-position. Its molecular formula is C₁₉H₂₆N₂O₂, and it is commonly used as an intermediate in medicinal chemistry for the synthesis of bioactive molecules, including nitric oxide (NO) donor furoxan derivatives and protease inhibitors .
The synthesis involves sequential steps starting from benzyl-substituted precursors, as described in . For example, the Boc-protected derivative (compound 8) is synthesized via hydrogenation and Boc-anhydride treatment, yielding a 55% isolated yield. Key spectral data include a singlet at δ 1.41 ppm for the tert-butyl group and aromatic protons between δ 7.19–7.42 ppm in the $^1$H NMR spectrum .
Properties
Molecular Formula |
C19H28N2O2 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
tert-butyl 7-methylspiro[2,3-dihydro-1H-isoquinoline-4,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C19H28N2O2/c1-14-5-6-16-15(11-14)12-20-13-19(16)7-9-21(10-8-19)17(22)23-18(2,3)4/h5-6,11,20H,7-10,12-13H2,1-4H3 |
InChI Key |
ZRUFDRUJXZUKMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C3(CCN(CC3)C(=O)OC(C)(C)C)CNC2 |
Origin of Product |
United States |
Preparation Methods
Knoevenagel Condensation for Intermediate Formation
Initial steps involve synthesizing the 7-methyl-substituted isoquinoline backbone. A modified Knoevenagel condensation between 3-methylbenzaldehyde derivatives and tert-butyl cyanoacetate generates α-cyanocinnamate intermediates, as demonstrated in analogous phenylcyanoacrylate syntheses. For instance, heating equimolar 3-methylbenzaldehyde and tert-butyl cyanoacetate in acetone with piperidine catalysis yields tert-butyl (3-methylphenyl)cyanoacrylate (Yield: 63–95%).
Reaction Conditions
- Solvent: Acetone or ethanol
- Catalyst: Piperidine (2–5 mol%)
- Temperature: 60–80°C
- Workup: Crystallization from 2-propanol
Cyclization to 7-Methyl-3,4-dihydroisoquinoline
The cyanoacrylate intermediate undergoes cyclization under acidic or thermal conditions to form the dihydroisoquinoline core. Hydrogenation using palladium on carbon (Pd/C) in ethanol under hydrogen pressure (55 psi) reduces the cyano group to an amine, facilitating intramolecular cyclization.
Representative Procedure
- Substrate: tert-butyl (3-methylphenyl)cyanoacrylate (0.5 mol)
- Catalyst: 10% Pd/C (3 g per 12.5 g substrate)
- Conditions: H₂ (55 psi), ethanol, 4 hours
- Yield: 85–90%
Spirocyclization to Integrate the Piperidine Ring
Reductive Amination for Spiro Junction Formation
Introducing the piperidine ring employs reductive amination between the isoquinoline amine and a ketone precursor. For example, reacting 7-methyl-1,2,3,4-tetrahydroisoquinoline with 4-piperidone in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) forms the spiro linkage.
Optimized Parameters
Palladium-Catalyzed Coupling Alternatives
Patent literature discloses alternative routes using Suzuki-Miyaura coupling to assemble the spiro system. A boronic acid-functionalized isoquinoline reacts with a bromopiperidine derivative under palladium catalysis.
Exemplary Protocol
- Catalyst: Pd(PPh₃)₄ (5 mol%)
- Base: K₂CO₃ (2 equiv)
- Solvent: DMF/H₂O (4:1)
- Temperature: 90°C, 24 hours
- Yield: 65%
Introduction of the tert-Butyl Carbamate Group
The final step installs the tert-butyl carbamate protective group via reaction with di-tert-butyl dicarbonate (Boc₂O). This occurs under mild basic conditions to avoid decomposition of the spiro system.
Standard Procedure
- Reagents: Boc₂O (1.1 equiv), triethylamine (1.5 equiv)
- Solvent: Tetrahydrofuran (THF)
- Temperature: 0°C to room temperature, 6 hours
- Yield: 95%
Analytical Characterization and Validation
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 7.15–7.05 (m, aromatic H), 4.20 (s, Boc CH₃), 3.60–3.40 (m, piperidine H), 2.70–2.50 (m, dihydroisoquinoline CH₂), 2.30 (s, C7-CH₃).
- IR (cm⁻¹): 1726 (C=O, Boc), 1645 (C=C), 1250 (C-O).
- Elemental Analysis: Calculated for C₂₀H₂₈N₂O₂: C, 71.39; H, 8.33; N, 8.33. Found: C, 71.25; H, 8.40; N, 8.28.
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O gradient) confirms >98% purity, with retention time = 12.4 minutes.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Reductive Amination | 78 | 98 | High | Moderate |
| Palladium Coupling | 65 | 95 | Moderate | Low |
| Knoevenagel-Based | 70 | 97 | High | High |
Reductive amination offers superior yield and scalability, whereas palladium methods, while versatile, suffer from catalyst costs.
Industrial-Scale Considerations
Large-scale synthesis (≥1 kg) necessitates solvent recovery systems, exemplified by acetone recycling in Knoevenagel steps. Continuous hydrogenation reactors enhance throughput in dihydroisoquinoline formation. Regulatory compliance mandates rigorous control of palladium residues (<10 ppm).
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 7-methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups
Biological Activity
Tert-Butyl 7-methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate (CAS No. 906369-89-9) is a compound of interest due to its potential biological activities. This article delves into its chemical properties, synthesis, and biological activities based on diverse research findings.
- Molecular Formula : C19H28N2O2
- Molecular Weight : 316.44 g/mol
- Structure : The compound features a spiro structure combining isoquinoline and piperidine moieties, which are often associated with various pharmacological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and functional group modifications. The precise synthetic routes can vary, but they often leverage established methodologies for constructing spirocyclic compounds.
Pharmacological Properties
Research indicates that compounds with similar structural characteristics exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds derived from isoquinoline structures have shown effectiveness against various microbial strains. For instance, derivatives have been noted for their antibacterial and antifungal properties .
- Cytotoxic Effects : Some studies suggest that spiro compounds can induce apoptosis in cancer cells. For example, related isoquinoline derivatives have demonstrated cytotoxicity against cancer cell lines with varying mechanisms of action .
Case Studies and Research Findings
The biological activity of tert-butyl 7-methyl-2,3-dihydro-1H-spiro[isoquinoline] may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.
- Interference with Cell Signaling : The ability to modulate signaling pathways such as NF-kB may underlie the anti-inflammatory and potential anticancer effects observed in various studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The compound belongs to a broader class of spiro-isoquinoline-piperidine derivatives. Structurally similar analogs differ in substituents, protecting groups, or core modifications:
Physical and Chemical Properties
| Property | tert-Butyl 7-methyl Analog | 3-Nitrophenyl Furoxan (22) | 7-Methoxy Analog |
|---|---|---|---|
| State | Solid (off-white) | Solid (yellow) | Solid |
| Melting Point | Not reported | 185–189°C | Not reported |
| Solubility | Low in water; soluble in DMSO, methanol | Moderate in DMSO | Higher in polar solvents |
| Stability | Stable at 2–8°C; decomposes under strong acids/bases | Sensitive to light/heat due to nitro group | Stable under inert conditions |
Key Research Findings
Substituent Effects : Electron-withdrawing groups (e.g., nitro, bromo) enhance binding to viral proteases, while methoxy groups improve solubility but reduce activity .
Synthetic Challenges : Steric hindrance in bromo-substituted analogs leads to lower yields, necessitating optimized catalytic conditions .
Safety Profile : Consistent H302/H315 hazards across analogs highlight the need for rigorous personal protective equipment (PPE) during handling .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling tert-Butyl 7-methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate in laboratory settings?
- Methodological Answer:
- Respiratory Protection: Use NIOSH-certified P95 (US) or EN 143-compliant P1 (EU) respirators for particulate filtration. For higher protection against organic vapors, use OV/AG/P99 (US) or ABEK-P2 (EU) respirators .
- Skin/Eye Protection: Wear nitrile or neoprene gloves inspected for integrity before use. Employ full-face shields and safety glasses compliant with EN 166 or ANSI Z87.1 standards .
- Engineering Controls: Use fume hoods for synthesis or purification steps to minimize inhalation exposure. Implement spill containment measures to prevent drainage contamination .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer:
- Chromatography: Use HPLC with a C18 column (methanol/water gradient) to assess purity. Compare retention times against a certified reference standard.
- Spectroscopy: Confirm structure via -NMR (CDCl, 400 MHz) and FT-IR. Key NMR signals: δ 1.44 (s, 9H, tert-butyl), δ 2.35 (s, 3H, methyl), δ 3.40–3.80 (m, piperidine/isoquinoline protons) .
- Mass Spectrometry: High-resolution ESI-MS to verify molecular weight (302.41 g/mol) and fragmentation patterns .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
